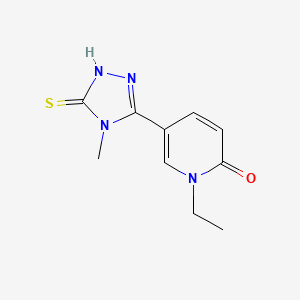

1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one

Description

Propriétés

IUPAC Name |

1-ethyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-3-14-6-7(4-5-8(14)15)9-11-12-10(16)13(9)2/h4-6H,3H2,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCLYPKVFREGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=CC1=O)C2=NNC(=S)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 1,2,4-Triazole-3-thione Core

The core 1,2,4-triazole-3-thione structure is commonly prepared via dehydrative cyclization of hydrazinecarbothioamides under basic conditions. This approach is well-documented as an efficient route to mercapto-substituted triazoles.

- Hydrazinecarbothioamides are synthesized by reacting hydrazine derivatives with isothiocyanates in ethanol or other suitable solvents.

- Cyclization is induced by treatment with sodium hydroxide or potassium hydroxide in aqueous or alcoholic media, often under reflux conditions for several hours.

- The reaction yields 1,2,4-triazole-3-thiones with mercapto substitution at the 5-position in moderate to good yields (52–88%).

Preparation of Substituted Triazole Derivatives

- Starting from isonicotinic acid hydrazide, reaction with carbon disulfide in the presence of potassium hydroxide forms potassium dithiocarbazinate salts.

- Subsequent treatment with hydrazine hydrate under reflux leads to the formation of 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives.

- These intermediates can be further functionalized by condensation with various benzaldehyde derivatives in dimethylformamide with catalytic glacial acetic acid under reflux to yield substituted triazole derivatives.

Alternative Synthetic Routes

- Thiobiurea intermediates can be synthesized by treating aryl isothiocyanates with semicarbazide in acetonitrile at room temperature.

- Heating these intermediates in 2 M NaOH at 100 °C for 5–8 hours affords 3-hydroxy-5-thiol derivatives of triazoles, which can be further modified to obtain the desired mercapto-triazole-pyridinone compounds.

Summary Table of Preparation Steps

Research Findings and Considerations

- The mercapto group at the 5-position of the 1,2,4-triazole ring is critical for biological activity and requires careful control during cyclization to avoid oxidation.

- Basic media such as sodium hydroxide or potassium hydroxide are essential for efficient cyclization of hydrazinecarbothioamides to the triazole-3-thione core.

- Alkylation reactions for introducing the ethyl group on the pyridinone nitrogen proceed smoothly under mild conditions with good yields.

- Variations in substituents on the triazole ring and pyridinone moiety can be achieved via condensation and substitution reactions, allowing for structural diversity.

- The described methods have been validated in multiple studies with yields ranging from moderate to high and reproducible synthetic protocols.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The mercapto group (-SH) can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can undergo reduction under specific conditions to form dihydro derivatives.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydro derivatives.

Substitution: Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Structural Overview

The compound features a pyridine ring and a 1,2,4-triazole moiety , with the mercapto group enhancing its biological activity. The molecular formula is , and it exhibits properties that allow it to interact with various biological targets.

Biological Activities

Research indicates that compounds containing both triazole and pyridine motifs exhibit a range of biological activities. The specific activities associated with 1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one include:

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent. Its structure allows it to disrupt microbial cell functions.

- Antifungal Properties : Similar compounds have demonstrated antifungal effects, suggesting potential applications in treating fungal infections.

- Antioxidant Activity : The presence of the mercapto group may provide antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various triazole derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria.

- Antifungal Screening : In vitro assays demonstrated that this compound exhibits potent antifungal activity against strains such as Candida albicans and Aspergillus niger.

- Mechanistic Studies : Interaction studies using molecular docking simulations have suggested that the compound binds effectively to key enzymes involved in microbial metabolism, providing insights into its mechanism of action .

Mécanisme D'action

The mechanism of action of “1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The mercapto group could form covalent bonds with thiol groups in proteins, altering their function.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varied Triazole Substituents

The triazole ring’s substituents critically modulate biological activity and physicochemical properties.

Key Findings :

Pyridin-2(1H)-one Derivatives with Heterocyclic Modifications

Replacing the triazole with other heterocycles alters electronic properties and target selectivity.

Key Findings :

Impact of N-Substituents on Pharmacokinetics

The pyridinone’s N-substituent influences lipophilicity and absorption.

Key Findings :

Activité Biologique

1-Ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one, also known by its CAS number 1105196-08-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in anti-inflammatory and antioxidant capacities, based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 236.3 g/mol. Its structure features a pyridine ring substituted with a triazole moiety containing a mercapto group, which is crucial for its biological interactions.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives of triazole have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation.

Table 1: COX Inhibition Activities of Triazole Derivatives

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Celecoxib | 21.53 | 3.33 | 6.45 |

| Compound A | 70.96 | 47.83 | 1.48 |

| Compound B | 593.5 | 21.53 | 27.6 |

In a study focusing on various triazole derivatives, one compound demonstrated a COX-2 IC50 value of , indicating strong inhibitory potential compared to standard anti-inflammatory drugs .

Antioxidant Properties

The antioxidant activity of this compound is linked to its ability to scavenge free radicals and reduce oxidative stress markers. In vitro studies have shown that triazole derivatives can decrease levels of reactive oxygen species (ROS) in activated macrophages .

Case Study: Antioxidant Effects in Macrophages

A specific case study demonstrated that treatment with triazole derivatives resulted in reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). The compound's mechanism appears to involve modulation of signaling pathways related to inflammation and oxidative stress .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of COX Enzymes : By selectively inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.

- Scavenging Free Radicals : The mercapto group enhances the compound's ability to donate electrons and neutralize free radicals.

- Modulation of Cytokine Production : The compound may regulate the expression of various cytokines involved in inflammatory responses.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.